molecular formula C9H15N3O2S B13966181 1-(1-cyclopropyl-1H-imidazol-2-yl)-N-ethylmethanesulfonamide

1-(1-cyclopropyl-1H-imidazol-2-yl)-N-ethylmethanesulfonamide

Cat. No.: B13966181
M. Wt: 229.30 g/mol
InChI Key: VMZVEEQRZDJHHS-UHFFFAOYSA-N
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Description

This compound features a cyclopropyl group attached to an imidazole ring, which is further connected to an ethylmethanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-cyclopropyl-1H-imidazol-2-yl)-N-ethylmethanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and an aldehyde.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the Ethylmethanesulfonamide Group: This step involves the reaction of the imidazole derivative with ethylmethanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(1-cyclopropyl-1H-imidazol-2-yl)-N-ethylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

1-(1-cyclopropyl-1H-imidazol-2-yl)-N-ethylmethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-cyclopropyl-1H-imidazol-2-yl)-N-ethylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropyl and imidazole groups play a crucial role in these interactions, influencing the binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **1-(1-cyclopropyl-1H-imidazol-2-yl)methanol
  • **1-(1-cyclopropyl-1H-imidazol-2-yl)methanamine
  • **1-(1-cyclopropyl-1H-imidazol-2-yl)ethanol

Uniqueness

1-(1-cyclopropyl-1H-imidazol-2-yl)-N-ethylmethanesulfonamide stands out due to the presence of the ethylmethanesulfonamide group, which imparts unique chemical properties and potential biological activities

Properties

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

IUPAC Name

1-(1-cyclopropylimidazol-2-yl)-N-ethylmethanesulfonamide

InChI

InChI=1S/C9H15N3O2S/c1-2-11-15(13,14)7-9-10-5-6-12(9)8-3-4-8/h5-6,8,11H,2-4,7H2,1H3

InChI Key

VMZVEEQRZDJHHS-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)CC1=NC=CN1C2CC2

Origin of Product

United States

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